![molecular formula C10H9NO2 B12637207 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one CAS No. 919106-16-4](/img/structure/B12637207.png)
1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyridin-3-yl)-3-oxabicyclo[310]hexan-2-one is a unique bicyclic compound that features a pyridine ring fused to an oxabicyclohexane structure
Méthodes De Préparation
The synthesis of 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one can be achieved through several routes. One common method involves the intramolecular cyclization of a suitable precursor under basic conditions. For instance, the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides has been reported to yield highly substituted aza [3.1.0]bicycles . Another approach involves the photochemical decomposition of substituted pyrazolines, which offers mild conditions and excellent functional group tolerance .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the development of scalable and efficient synthetic routes remains a focus of ongoing research.
Analyse Des Réactions Chimiques
1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the bicyclic framework.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for biological studies, including enzyme inhibition and receptor binding assays.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, similar compounds have been shown to inhibit enzymes like TYK2 and JAK1, which are involved in inflammatory and immune responses . The exact molecular targets and pathways for this compound would require further investigation.
Comparaison Avec Des Composés Similaires
1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-one can be compared to other bicyclic compounds, such as:
3-azabicyclo[3.1.0]hexanes: These compounds share a similar bicyclic structure but with different substituents and functional groups.
Bicyclo[2.1.1]hexanes: These compounds have a different ring system but can be synthesized using similar photochemical methods.
The uniqueness of this compound lies in its specific combination of a pyridine ring and an oxabicyclohexane structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
919106-16-4 |
|---|---|
Formule moléculaire |
C10H9NO2 |
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
1-pyridin-3-yl-3-oxabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C10H9NO2/c12-9-10(4-8(10)6-13-9)7-2-1-3-11-5-7/h1-3,5,8H,4,6H2 |
Clé InChI |
HFHRAIASBPETET-UHFFFAOYSA-N |
SMILES canonique |
C1C2C1(C(=O)OC2)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


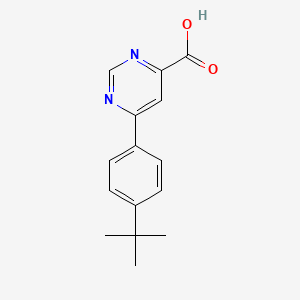
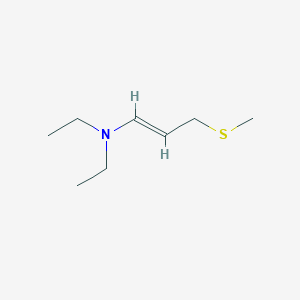
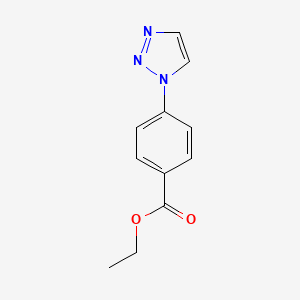
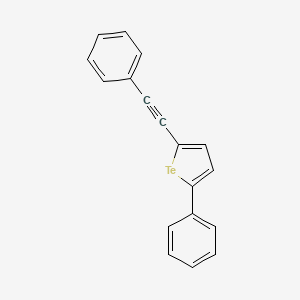
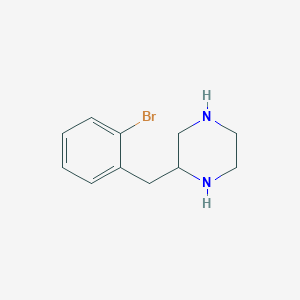
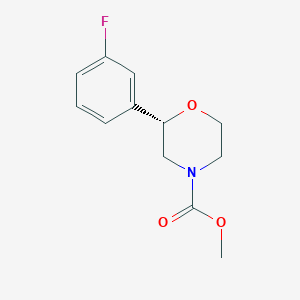
![(2R)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B12637147.png)
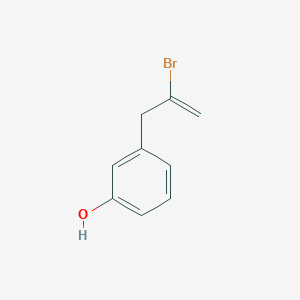

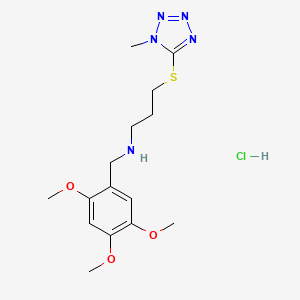
![(3'aR,8'bS)-2'-[2-(3,4-dimethoxyphenyl)ethyl]-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12637186.png)
![2-[1-(2-Amino-6-bromophenyl)-4-benzylpiperazin-2-yl]acetic acid](/img/structure/B12637194.png)
![(11S,12R,16S)-14-(4-methoxyphenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12637195.png)
![tert-butyl N-[2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethyl]carbamate](/img/structure/B12637198.png)
